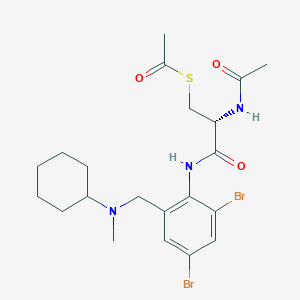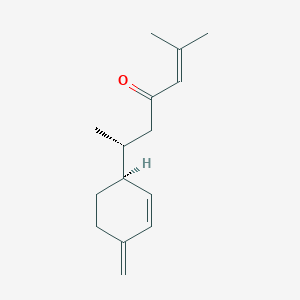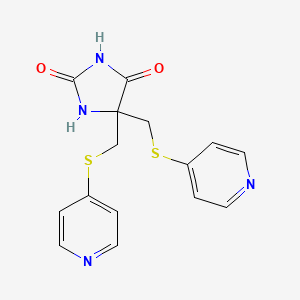
5,5-Bis((4-pyridylthio)methyl)-2,4-imidazolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-di-(4-pyridylthio)methyl hydantoin is a compound that belongs to the class of hydantoins, which are cyclic ureas. This compound is characterized by the presence of two pyridine rings attached to the hydantoin core via thioether linkages. Hydantoins are known for their diverse biological activities and are found in several medicinally significant molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-di-(4-pyridylthio)methyl hydantoin can be achieved through a one-pot tandem method involving the α-amination and α-arylation of silyl ketene acetals. The process begins with the amination of the silyl ketene acetal derivative of a methyl ester, catalyzed by silver, to form a N-amino-N′-aryl urea derivative. This intermediate undergoes base treatment to form an ester enolate, which then undergoes arylation by intramolecular migration of an aryl ring to the α-position of the ester. The final product is obtained through ring closure to form the hydantoin .
Industrial Production Methods
Industrial production of hydantoins, including 5,5-di-(4-pyridylthio)methyl hydantoin, often involves the Bucherer–Bergs reaction. This multicomponent reaction involves heating an aldehyde or ketone with potassium cyanide and ammonium carbonate in aqueous ethanol to produce hydantoins .
Análisis De Reacciones Químicas
Types of Reactions
5,5-di-(4-pyridylthio)methyl hydantoin undergoes various chemical reactions, including:
Oxidation: The thioether linkages can be oxidized to sulfoxides or sulfones.
Reduction: The pyridine rings can be reduced to piperidine rings under appropriate conditions.
Substitution: The hydantoin core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alkoxides.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Piperidine derivatives.
Substitution: Substituted hydantoins with various functional groups.
Aplicaciones Científicas De Investigación
5,5-di-(4-pyridylthio)methyl hydantoin has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anticonvulsant and antiarrhythmic properties.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5,5-di-(4-pyridylthio)methyl hydantoin involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparación Con Compuestos Similares
Similar Compounds
Phenytoin: An anticonvulsant drug with a hydantoin core.
Nitrofurantoin: An antibacterial drug containing a hydantoin ring.
Nilutamide: An androgen receptor antagonist used in prostate cancer treatment.
Uniqueness
5,5-di-(4-pyridylthio)methyl hydantoin is unique due to the presence of pyridine rings attached via thioether linkages, which impart distinct chemical and biological properties. This structural feature differentiates it from other hydantoins and contributes to its specific applications in research and industry .
Propiedades
Número CAS |
142979-94-0 |
|---|---|
Fórmula molecular |
C15H14N4O2S2 |
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
5,5-bis(pyridin-4-ylsulfanylmethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C15H14N4O2S2/c20-13-15(19-14(21)18-13,9-22-11-1-5-16-6-2-11)10-23-12-3-7-17-8-4-12/h1-8H,9-10H2,(H2,18,19,20,21) |
Clave InChI |
GUMLFELGTUQTMW-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1SCC2(C(=O)NC(=O)N2)CSC3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


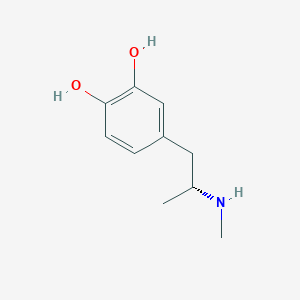
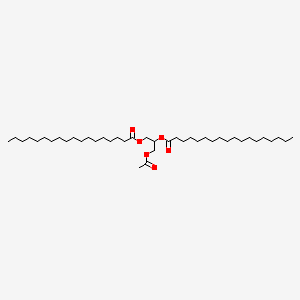
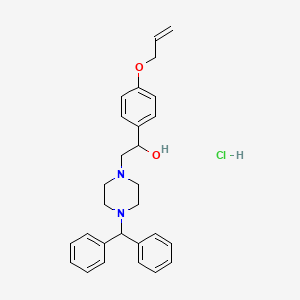
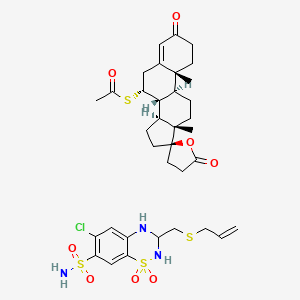
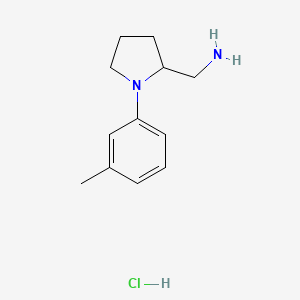

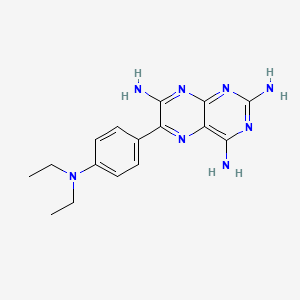
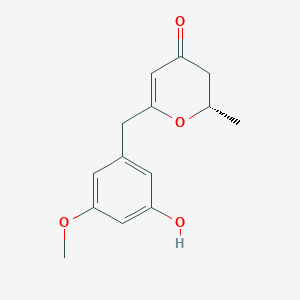
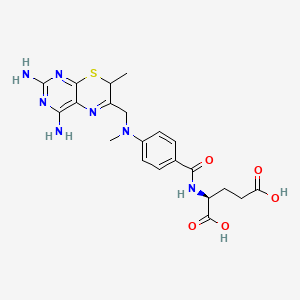
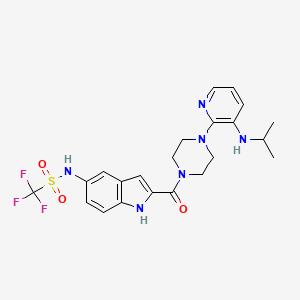
![[(3S,3aR,6S,6aS)-3-(diethylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12779314.png)

